molecular formula C6H9NO2 B2436524 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 22255-16-9; 27762-08-9; 33294-81-4

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B2436524
CAS RN: 22255-16-9; 27762-08-9; 33294-81-4
M. Wt: 127.143
InChI Key: JBDOTWVUXVXVDR-YCXLAJEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a natural product found in Ephedra foliata, Aesculus parviflora, and other organisms with data available.

Scientific Research Applications

Synthesis of Azabicyclic Compounds

Research has demonstrated the synthesis of 2-Azabicyclo[2.1.1]hexanes, sharing a similar structure with 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. These compounds were synthesized using imination and subsequent reductive cyclization processes (Stevens & Kimpe, 1996).

Stereoisomer Synthesis

All four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a related compound, have been synthesized. This work significantly shortened known procedures for synthesizing these unnatural amino acids (Bakonyi et al., 2013).

Intramolecular C-H Bond Insertion

A variety of 3-azabicyclo[3.1.0]hexanes were synthesized via intramolecular C–H insertion, highlighting a key method in synthesizing related azabicyclic compounds (Kimura et al., 2015).

Copper-mediated Transformations

Copper-mediated methods have been developed for synthesizing 3-azabicyclo[3.1.0]hex-2-enes from N-allyl enamine carboxylates, demonstrating another approach to create azabicyclic structures (Toh et al., 2014).

Scalable Synthesis Methods

Efforts in creating scalable synthesis methods for azabicyclo compounds have been reported, which is crucial for industrial and research applications (Gan et al., 2013).

Development of Biologically Active Compounds

Azabicyclo[3.1.0]hexane-1-ols, closely related to 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, have been used as frameworks for asymmetric synthesis of biologically active compounds. These compounds can lead to pyrrolidinones and other pharmacologically active products (Jida et al., 2007).

Antimalarial Activities

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities, demonstrating the potential medical applications of related compounds (Ningsanont et al., 2003).

Biological Activity and Conformational Studies

Studies have been conducted on the biological activities and conformations of compounds containing the bicyclo[3.1.0]hexane structure, revealing insights into their biological mechanisms (Jimeno et al., 2011).

properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22255-16-9
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 3
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 4
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 5
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 6
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

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